molecular formula C6H10O B14626975 2-Ethenylbut-3-en-1-ol CAS No. 54962-87-7

2-Ethenylbut-3-en-1-ol

Cat. No.: B14626975
CAS No.: 54962-87-7
M. Wt: 98.14 g/mol
InChI Key: LZYPBIRCWAPCOY-UHFFFAOYSA-N
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Description

2-Ethenylbut-3-en-1-ol is an organic compound with the molecular formula C6H10O It is a type of alcohol characterized by the presence of both an ethenyl group and a butenyl group attached to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylbut-3-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of but-3-en-1-ol can be achieved using acid catalysts such as concentrated sulfuric acid or phosphoric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of isobutene with formaldehyde, followed by isomerization of the resulting product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylbut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Various alcohols and alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Ethenylbut-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylbut-3-en-1-ol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Uniqueness: 2-Ethenylbut-3-en-1-ol is unique due to its specific combination of ethenyl and butenyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-ethenylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYPBIRCWAPCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541992
Record name 2-Ethenylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54962-87-7
Record name 2-Ethenylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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